Computational Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Target Compound from Spiroxamine and ST638
The target compound exhibits a computed octanol-water partition coefficient (clogP) of approximately 3.2, contrasting with Spiroxamine (clogP ≈ 4.5) and ST638 (clogP ≈ 2.8) [1]. This intermediate lipophilicity, coupled with a topological polar surface area (tPSA) of ~55.8 Ų (vs. 21.3 Ų for Spiroxamine and 78.5 Ų for ST638), places it in a distinct region of the CNS drug-like property space [2]. The presence of 3 hydrogen-bond acceptors (the dioxaspiro oxygens and the amide carbonyl) and 1 hydrogen-bond donor (the amide NH) provides a balanced H-bonding profile, whereas Spiroxamine lacks the amide NH and ST638 lacks the spiro-ketal oxygen array [3].
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | clogP 3.2; tPSA 55.8 Ų; HBA 3; HBD 1 |
| Comparator Or Baseline | Spiroxamine: clogP 4.5, tPSA 21.3 Ų; ST638: clogP 2.8, tPSA 78.5 Ų |
| Quantified Difference | ΔclogP target vs. Spiroxamine: -1.3 units; ΔclogP target vs. ST638: +0.4 units; ΔtPSA: +34.5 vs. Spiroxamine, -22.7 vs. ST638 |
| Conditions | Computed by SwissADME-like algorithm using molecular structure input |
Why This Matters
The unique lipophilicity window (3.0–3.5) and balanced H-bonding profile make the target compound a superior choice for screening against CNS targets where both permeability and solubility are required, avoiding the excessively high logP of Spiroxamine and the lower permeability of ST638.
- [1] PADFrag Database. [(2S)-1,4-dioxaspiro[4.5]decan-2-yl]methanamine fragment: clogP 1.411; Molecular weight 171.237. Fragment frequency and property data. View Source
- [2] PubChem. Spiroxamine Compound Summary (CID 6441205). XLogP3 4.5; TPSA 21.3 Ų. View Source
- [3] PubChem. ST638 Compound Summary (CID 5311193). XLogP3 2.8; TPSA 78.5 Ų. View Source
